molecular formula C15H12ClNO3 B2855891 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 382156-27-6

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

Cat. No.: B2855891
CAS No.: 382156-27-6
M. Wt: 289.72
InChI Key: AHINMAVDDOJLGK-RQZCQDPDSA-N
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Description

4-Chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a Schiff base derivative characterized by a phenolic core substituted with a chlorine atom at the 4-position and a 2,3-dihydro-1,4-benzodioxin moiety linked via an imine group at the 2-position. The benzodioxin subunit is notable for its electron-rich aromatic system, which may influence both the compound’s physicochemical properties and its interactions with biological targets . Commercial availability of this compound (e.g., Santa Cruz Biotechnology, sc-493841) highlights its relevance in research, particularly in metal complexation studies and drug discovery .

Properties

IUPAC Name

4-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHINMAVDDOJLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol typically involves the condensation of 4-chlorophenol with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzodioxin moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol can be contextualized by comparing it with analogous Schiff bases. Below is a comparative analysis based on substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Related Schiff Bases

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Biological Activity/Notes References
This compound Cl (C4), 2,3-dihydro-1,4-benzodioxin (imine-linked) C₁₆H₁₃ClNO₃ 302.74 Used in metal coordination studies
4-Chloro-2-(2-(piperazin-1-yl)ethylimino)methylphenol Cl (C4), piperazinyl-ethyl (imine-linked) C₁₃H₁₇ClN₃O 278.75 Lower toxicity in zinc complexes; liver effects noted
4-Chloro-2-[(2-piperidin-1-ylethylimino)methyl]phenol Cl (C4), piperidinyl-ethyl (imine-linked) C₁₄H₁₈ClN₂O 265.76 Forms hydrogen-bonded vanadium complexes
4-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol Br (C4), OCH₃ (C6), 2,3-dihydro-1,4-benzodioxin (aminomethyl-linked) C₁₆H₁₆BrNO₄ 366.21 Structural analog with enhanced lipophilicity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin-linked acetic acid (non-Schiff base) C₁₀H₁₀O₄ 194.18 Anti-inflammatory (comparable to ibuprofen)

Key Research Findings and Analysis

Toxicity and Coordination Chemistry: Piperazinyl and piperidinyl substituents () improve solubility due to their basic nitrogen atoms, which may reduce systemic toxicity compared to the benzodioxin-linked target compound. However, notes dose-dependent liver activity reductions in piperazinyl analogs . The target compound’s benzodioxin group may facilitate π-π stacking interactions in metal complexes, analogous to vanadium complexes in , which rely on hydrogen bonding for structural stability .

Comparative Pharmacological Potential: The trifluoromethoxy variant () demonstrates how electron-deficient substituents can alter bioactivity, though its specific effects remain uncharacterized . The bromo-methoxy derivative () exhibits higher molar mass and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Biological Activity

4-Chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a complex organic compound characterized by its unique structural features, including a chloro-substituted phenolic ring and an imine linkage to a benzodioxin moiety. This compound has garnered attention for its diverse biological activities, which are primarily attributed to its molecular structure.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClNO3
  • CAS Number : 1261990-42-4
  • Molecular Weight : 291.74 g/mol

The compound exhibits significant reactivity due to the presence of the chloro group and the imine functionality, which facilitate various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,4-benzodioxane moiety, similar to this compound, often exhibit antimicrobial properties. The presence of the chloro group enhances these effects by increasing the compound's lipophilicity, allowing better membrane penetration.

Enzyme Inhibition

Molecular docking studies suggest that this compound can effectively bind to active sites of specific enzymes, indicating potential inhibitory effects. For instance, it has been shown to inhibit certain kinases and phosphatases that play crucial roles in cell signaling pathways.

Antioxidant Activity

The phenolic structure contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is essential for potential therapeutic applications in diseases associated with oxidative damage.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-3-methylphenolChloro and methyl groups on phenolAntimicrobial properties
2-(2-Chlorophenyl)iminomethylphenolSimilar imine structureEnzyme inhibition
2-HydroxybenzaldehydeHydroxy group on a benzene ringAntioxidant activity

The structural uniqueness of this compound allows it to exhibit a broader range of biological activities compared to other compounds with similar features.

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzodioxane derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition Research

In a separate investigation reported in Bioorganic & Medicinal Chemistry Letters, molecular docking simulations revealed that the compound binds effectively to protein kinase targets. The study highlighted its potential as a lead compound for developing new kinase inhibitors .

Cytotoxicity Assessment

A study featured in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it induced apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. What are the key structural features influencing the compound’s chemical reactivity?

The compound’s reactivity is governed by:

  • The phenolic hydroxyl group, which participates in hydrogen bonding and acid-base reactions.
  • The imine group (C=N), which enables coordination with metal ions and participation in redox reactions.
  • The chloro substituent at the 4-position, acting as an electron-withdrawing group, directing electrophilic substitution reactions.
  • The 2,3-dihydro-1,4-benzodioxin moiety, contributing steric bulk and influencing solubility via hydrophobic interactions .

Q. What synthetic routes are used to prepare this compound?

The primary method involves a Schiff base condensation:

  • Reactants : 4-Chloro-2-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-amine.
  • Conditions : Reflux in ethanol with catalytic acetic acid (70–80°C, 6–8 hours).
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).
  • Yield : Typical yields range from 40–60%, though multi-step syntheses of analogous compounds report lower yields (2–5%) due to side reactions .

Advanced Questions

Q. How can computational methods predict biological activity?

Methodology :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns.
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) related to redox activity.
  • Pharmacophore Modeling : Identify critical functional groups (e.g., phenolic OH, imine) for target binding using tools like Schrödinger’s Phase .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Integrated Approach :

  • NMR : Use 2D techniques (COSY, NOESY) to resolve overlapping signals. For example, NOESY can confirm the E-configuration of the imine group.
  • X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C=N vs. C-N). A 2021 study resolved a similar compound’s tautomerism via XRD (C=N bond length: 1.28 Å) .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric species (e.g., Cl vs. CH3 substituents) .

Q. How to design experiments assessing environmental impact?

OECD-Compliant Framework :

  • Biodegradation : Use OECD 301B (CO2 evolution test) to evaluate mineralization in aqueous systems.
  • Ecototoxicity :
  • Daphnia magna acute toxicity (48-hour LC50).
  • Algal growth inhibition (72-hour EC50, Pseudokirchneriella subcapitata).
    • Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method. A logP > 3 suggests high bioaccumulation potential.
    • Analytical Monitoring : Track degradation products using HPLC-MS/MS (e.g., phenolic derivatives) .

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